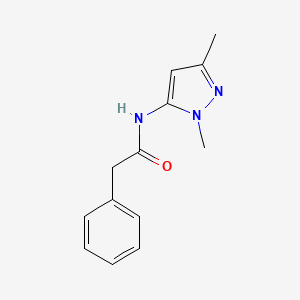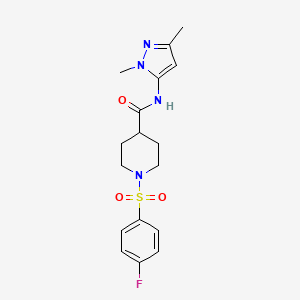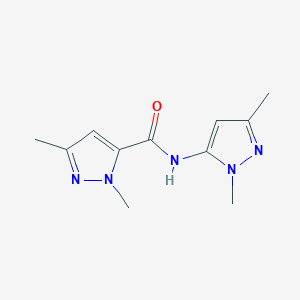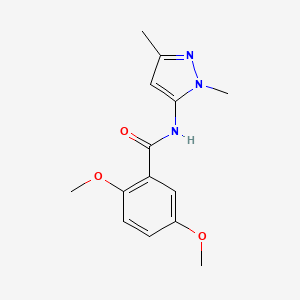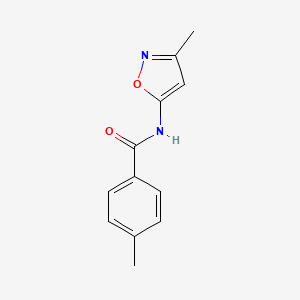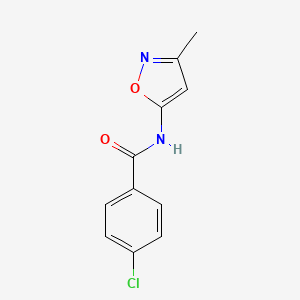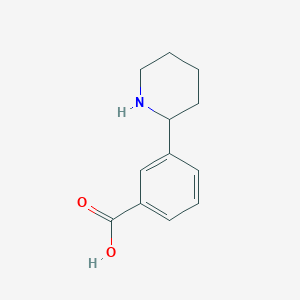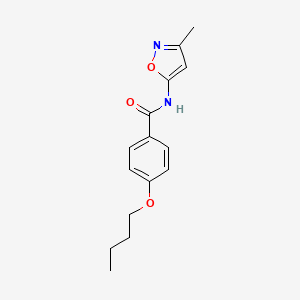
4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide, also known as 4-BOB, is a novel compound that has been studied for its potential applications in scientific research. It is a synthetic compound with a unique structure that has not been observed in natural products. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide has a wide range of potential applications in scientific research. It has been studied for its potential as a tool to study enzyme-mediated processes and as a probe for studying protein-protein interactions. It has also been studied for its potential as a drug target and for its ability to modulate the activity of enzymes. Additionally, 4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide has been studied for its potential as a drug delivery system and as a tool to study cell signaling pathways.
Mécanisme D'action
Target of Action
Similar compounds with isoxazole substituents have been found to interact with enzymes like succinate dehydrogenase (sdh) .
Mode of Action
It’s known that compounds with isoxazole substituents can form hydrogen bonds and pi-pi interactions with their targets . These interactions can alter the function of the target enzyme or protein, leading to changes in cellular processes.
Biochemical Pathways
If we consider its potential interaction with sdh as suggested by similar compounds , it could affect the citric acid cycle and mitochondrial electron transport chain, impacting energy production in cells.
Result of Action
If it acts as an SDH inhibitor, it could potentially disrupt energy production within cells, leading to cell death .
Action Environment
The action, efficacy, and stability of 4-butoxy-N-(3-methylisoxazol-5-yl)benzamide could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and interaction with its target. Additionally, the presence of other substances, such as solvents, could potentially affect its solubility and therefore its bioavailability .
Avantages Et Limitations Des Expériences En Laboratoire
4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and store. Additionally, it is relatively non-toxic and does not have any known side effects. The main limitation of 4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide for use in laboratory experiments is that its mechanism of action is not completely understood.
Orientations Futures
The potential applications of 4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide are still being explored. Some potential future directions include further study of its mechanism of action, its ability to modulate the activity of enzymes and receptors, and its potential as a drug delivery system. Additionally, further study of its potential as a tool to study cell signaling pathways and its potential as a drug target are also areas of potential future research.
Méthodes De Synthèse
4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide is synthesized by the reaction of 4-butoxybenzamide with 3-methyl-1,2-oxazol-5-yl chloride in the presence of a base. The reaction is conducted in anhydrous conditions and yields 4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide as the product. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon to prevent oxidation of the reactants. The reaction is typically conducted at a temperature of 25-30°C and is complete within 24 hours.
Propriétés
IUPAC Name |
4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-4-9-19-13-7-5-12(6-8-13)15(18)16-14-10-11(2)17-20-14/h5-8,10H,3-4,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWABLTUJSYJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

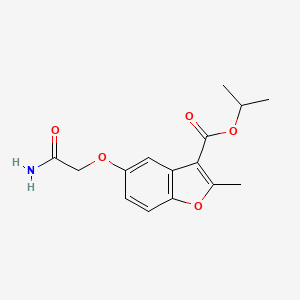
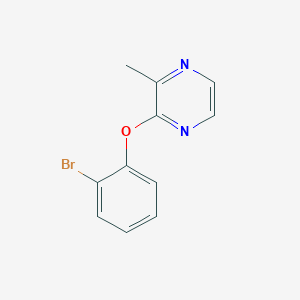
![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6534446.png)

![3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6534457.png)
![N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine](/img/structure/B6534458.png)
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B6534464.png)
